1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with three methyl groups at positions 1, 3, and 9, and a sulfanyl-linked 4-nitrophenylmethyl substituent at position 8. The structural complexity of this molecule places it within a broader class of purine-dione analogs, which are studied for their pharmacological activities, including vasodilation and neuroprotection.
Properties
IUPAC Name |
1,3,9-trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-17-12-11(13(21)19(3)15(22)18(12)2)16-14(17)25-8-9-4-6-10(7-5-9)20(23)24/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSEXQSLQZYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formyl derivative.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative.
Attachment of the Nitrophenylmethyl Group: The final step involves the attachment of the nitrophenylmethyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the sulfanyl group with other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of purine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Sulfonamide derivatives are known for their antibacterial effects; thus, the presence of a sulfanyl group in this compound suggests potential activity against bacterial pathogens. Preliminary tests indicate that modifications to the nitrophenyl moiety can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. Studies have demonstrated that purine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes. For example, purine derivatives are often evaluated for their ability to inhibit enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications for treating diseases characterized by dysregulated nucleotide synthesis .
Cell Signaling Modulation
Research indicates that compounds like 1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione may influence cell signaling pathways. By acting on specific receptors or signaling molecules within cells, these compounds could modulate responses to growth factors or hormones, making them candidates for further exploration in therapeutic applications.
Nanotechnology Applications
The unique chemical properties of this compound open avenues for applications in nanotechnology. Its ability to form stable complexes with metal ions can be utilized in the synthesis of nanoparticles. These nanoparticles can have applications in drug delivery systems or as contrast agents in imaging techniques due to their enhanced stability and biocompatibility.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating novel polymers with specific functionalities. The incorporation of sulfonamide groups into polymer matrices can improve their mechanical properties and thermal stability while also imparting biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in modulating the compound’s activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position modifications critically influence electronic, steric, and pharmacological properties. Key analogs include:
Methylation Pattern Differences
- 1,3,7-Trimethyl vs. 1,3,9-Trimethyl: The target compound’s 1,3,9-trimethyl configuration (vs.
- Pentoxifylline (1-(5-Oxohexyl)-3,7-dimethylpurine-2,6-dione) : A clinically approved vasodilator with a linear alkyl chain at position 1, contrasting with the nitroaromatic substituent in the target compound. Pentoxifylline’s therapeutic efficacy highlights the importance of substituent length and flexibility .
Pharmacological and Physicochemical Insights
Electronic Effects
Steric and Solubility Considerations
- Bromo and Isopentylsulfanyl Groups : Bromine’s bulkiness (272.09 g/mol) and isopentyl’s branched chain reduce aqueous solubility, limiting bioavailability .
- Comparison with 8-Mercapto Derivatives : 8-Mercapto-isocaffeine (CAS 2564-54-7) features a thiol group, offering redox activity but lower stability compared to sulfanyl-linked analogs .
Biological Activity
1,3,9-Trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex purine derivative with potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a purine base modified by various functional groups that contribute to its biological activity. The presence of the nitrophenyl group and sulfanyl moiety is particularly significant in enhancing its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of purines exhibit significant anticancer properties. For instance, compounds similar to 1,3,9-trimethyl derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that purine derivatives can downregulate oncogenic pathways and enhance apoptotic markers in cancer cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research indicates that purine derivatives can disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways. In vitro assays have shown that 1,3,9-trimethyl derivatives inhibit bacterial growth at concentrations as low as 50 µM .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine production. Studies suggest that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It has been observed to activate intrinsic apoptotic pathways in cancer cells.
- Modulation of Immune Responses : The compound influences immune cell signaling pathways, thereby reducing inflammation.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines revealed that treatment with 1,3,9-trimethyl derivatives resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
- Antibacterial Activity : In a comparative study on various purine derivatives against Staphylococcus aureus and Escherichia coli, the tested compound exhibited a minimum inhibitory concentration (MIC) of 50 µM against both bacterial strains .
Data Summary
Q & A
Q. What are the recommended methodologies for synthesizing 1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione, and how can structural purity be ensured?
Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution at the 8-position of the purine core followed by methylation. Key steps include:
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Purity Validation: Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular confirmation.
- Crystallography: For definitive structural verification, single-crystal X-ray diffraction is recommended, as demonstrated in studies on analogous purine derivatives .
Q. How can researchers design experiments to investigate the compound’s solubility and stability under varying pH conditions?
Answer:
- Solubility Profiling: Use shake-flask methods with buffered solutions (pH 1–12) and quantify solubility via UV-Vis spectroscopy.
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS.
- Data Interpretation: Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .
Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?
Answer:
- Enzyme Assays: Target-specific assays (e.g., kinase inhibition) using fluorescence-based or radiometric methods.
- Cell-Based Models: Use immortalized cell lines (e.g., HEK293 or HeLa) to assess cytotoxicity (via MTT assay) and mechanistic effects (e.g., Western blotting for downstream signaling).
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples to isolate compound-specific effects .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the compound’s interaction with its putative targets?
Answer:
- Target Selection: Prioritize proteins with structural homology to known purine-binding domains (e.g., ATP-binding pockets in kinases).
- Simulation Parameters: Use software like AutoDock Vina for docking and GROMACS for 100-ns MD simulations under physiological conditions (310 K, 1 atm).
- Validation: Cross-reference results with mutagenesis data (e.g., alanine scanning) to confirm critical binding residues .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
Answer:
- Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL) and apply statistical tools (e.g., random-effects model) to account for variability.
- Experimental Replication: Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize protocol-driven discrepancies.
- Orthogonal Validation: Use SPR (surface plasmon resonance) to measure binding affinity independently of enzymatic activity .
Q. How can process optimization improve yield in large-scale synthesis while maintaining stereochemical integrity?
Answer:
- Flow Chemistry: Implement continuous-flow reactors to enhance reaction control and reduce side products.
- In-line Analytics: Use PAT (process analytical technology) tools like FTIR for real-time monitoring of intermediates.
- DoE (Design of Experiments): Apply factorial design to optimize parameters (temperature, solvent ratio, catalyst loading) and identify critical quality attributes .
Q. What computational frameworks integrate this compound’s physicochemical properties into predictive ADMET models?
Answer:
- Descriptor Calculation: Use tools like RDKit to compute logP, polar surface area, and H-bond donors/acceptors.
- Machine Learning: Train models on datasets like Tox21 to predict hepatotoxicity or CYP450 inhibition.
- Validation: Compare predictions with in vivo pharmacokinetic data (e.g., rodent studies) to refine algorithms .
Q. How do structural modifications at the 8-sulfanyl position alter the compound’s pharmacological profile?
Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., alkyl vs. aryl groups) and test against a panel of targets.
- Crystallographic Analysis: Resolve co-crystal structures to map steric and electronic interactions in the binding site.
- Thermodynamic Profiling: Use ITC (isothermal titration calorimetry) to correlate substituent effects with binding enthalpy/entropy .
Methodological and Theoretical Considerations
Q. How should researchers align studies on this compound with existing theoretical frameworks in purine-based drug discovery?
Answer:
- Literature Mining: Use tools like SciFinder to map the compound’s scaffold to established kinase or GPCR inhibitor frameworks.
- Hypothesis-Driven Design: Formulate testable hypotheses based on mechanistic models (e.g., allosteric vs. competitive inhibition).
- Data Integration: Link experimental results to databases like KEGG to contextualize biological pathways .
Q. What methodological rigor is required to ensure reproducibility in studies involving this compound?
Answer:
- Protocol Standardization: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Blinded Analysis: Use third-party labs for critical assays (e.g., IC50 determination) to eliminate bias.
- Reagent Authentication: Validate chemical batches via NMR and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
